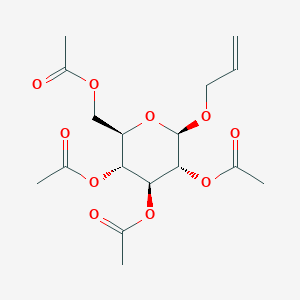
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a useful research compound. Its molecular formula is C17H24O10 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a synthetic compound that has garnered attention in the fields of glycobiology and medicinal chemistry. Its unique structural features allow it to interact with various biological systems, making it a subject of interest for researchers investigating carbohydrate chemistry and enzyme interactions.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes multiple acetoxy groups and an allyloxy substituent on a tetrahydropyran ring. The molecular formula is C14H20O10 with a molecular weight of approximately 348.30 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C14H20O10 |
| Molecular Weight | 348.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | 3947-62-4 |
The biological activity of this compound is primarily attributed to its ability to mimic natural glycosidic linkages. This allows it to serve as a substrate or inhibitor for various glycosidases and glycosyltransferases involved in glycan synthesis and degradation. The acetoxy groups can undergo hydrolysis in physiological conditions, releasing acetic acid and potentially influencing various biochemical pathways.
Enzyme Interactions
Research indicates that this compound can interact with specific enzymes:
- Glycosidases : The compound may inhibit or compete with natural substrates for binding sites on glycosidases.
- Glycosyltransferases : It could act as a donor substrate in glycosylation reactions.
These interactions are critical for understanding its potential therapeutic applications in diseases where glycan metabolism is disrupted.
Research Findings
Several studies have been conducted to explore the biological implications of this compound:
- Glycan Formation Studies : Investigations into how this compound affects the enzymatic processes involved in glycan biosynthesis have shown promising results. It has been noted to influence the activity of key enzymes in these pathways.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains. This opens avenues for potential applications in developing new antimicrobial agents.
- Cancer Research : The compound's ability to modulate glycan structures has led researchers to explore its role in cancer biology. Alterations in glycan expression are often associated with tumor progression and metastasis.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of tetrahydropyran-based compounds. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics.
Case Study 2: Glycan Interaction Analysis
In another study focusing on glycan interactions published in Biochemistry, researchers demonstrated that this compound could effectively compete with natural substrates for binding sites on specific glycosyltransferases. This competition was quantified using kinetic assays revealing IC50 values indicative of moderate potency as an inhibitor.
特性
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h6,13-17H,1,7-8H2,2-5H3/t13-,14-,15+,16-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUHDGOVWKFJBM-NQNKBUKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC=C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC=C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













